molecular formula C20H20Cl2N2O3 B2954429 Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1235004-10-0

Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2954429
CAS No.: 1235004-10-0
M. Wt: 407.29
InChI Key: VSPFQZVZOKPYRF-UHFFFAOYSA-N
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Description

Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with piperidine to form the corresponding amide. This intermediate is then reacted with phenol under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate may have applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound might be used in the production of specialty chemicals or as a component in various formulations.

Mechanism of Action

The mechanism by which Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-(3,4-dichlorobenzamido)benzoate

  • Phenyl 4-(2,4-dichlorobenzamido)methylpiperidine-1-carboxylate

Uniqueness: Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

phenyl 4-[[(3,4-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O3/c21-17-7-6-15(12-18(17)22)19(25)23-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPFQZVZOKPYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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